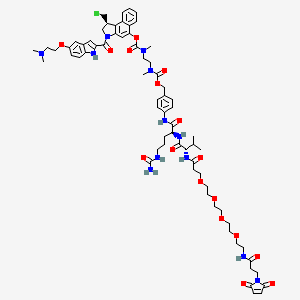

MA-PEG4-VC-PAB-DMEA-duocarmycin DM

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C68H89ClN12O17 |

|---|---|

分子量 |

1382.0 g/mol |

IUPAC 名称 |

[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |

InChI 键 |

ZIOJHGVQGRMKCA-WWEQPALJSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

规范 SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MA-PEG4-VC-PAB-DMEA-duocarmycin DM: A Potent Drug-Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) drug-linker, MA-PEG4-VC-PAB-DMEA-duocarmycin DM. This advanced system for targeted cancer therapy combines a highly potent cytotoxic agent with a sophisticated linker designed for controlled release within tumor cells. This document details the molecular components, mechanism of action, relevant quantitative data from closely related compounds, and detailed experimental protocols to support researchers in the field of oncology and drug development.

Core Components and Their Functions

This compound is a meticulously designed drug-linker conjugate. Each component plays a critical role in the overall efficacy and safety profile of the resulting ADC.

-

MA (Maleimide): This functional group serves as the attachment point to the antibody. It reacts specifically with thiol groups present in cysteine residues of the antibody, forming a stable covalent bond.

-

PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer enhances the solubility and stability of the ADC in circulation.[1][2] This modification can also improve the pharmacokinetic profile, leading to a longer half-life in the bloodstream.

-

VC (Valine-Citrulline): This dipeptide forms a cleavable linker that is specifically recognized and hydrolyzed by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][2]

-

PAB (p-aminobenzyl alcohol): Acting as a self-immolative spacer, the PAB unit ensures the efficient release of the unmodified cytotoxic payload following the cleavage of the VC linker.

-

DMEA (Dimethylethylenediamine): This component is incorporated to further enhance the solubility of the drug-linker conjugate.[1]

-

Duocarmycin DM: A synthetic analogue of the natural product duocarmycin, this is an exceptionally potent DNA alkylating agent.[1][3][4] It binds to the minor groove of DNA and alkylates the N3 position of adenine (B156593), leading to DNA damage and subsequent cell death.[1][3][4] Its high potency makes it an ideal payload for ADCs.

Mechanism of Action: From Systemic Circulation to Cellular Demise

The therapeutic action of an ADC utilizing this compound is a multi-step process designed for maximal tumor cell killing with minimal off-target toxicity.

-

Targeted Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen expressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the tumor cell.

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.[1][2]

-

Payload Release and Activation: The cleavage of the VC linker initiates the self-immolation of the PAB spacer, which in turn releases the duocarmycin DM payload in its active form.

-

DNA Alkylation and Apoptosis: The released duocarmycin DM translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine bases. This irreversible DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).

Quantitative Data

While specific quantitative data for an ADC utilizing the exact this compound linker-payload is not publicly available, data from the clinically evaluated duocarmycin-based ADC, SYD985 (trastuzumab duocarmazine), provides valuable insights. SYD985 employs a similar vc-seco-DUBA (valine-citrulline-seco-duocarmycin-hydroxybenzamide-azaindole) linker-drug.

In Vitro Cytotoxicity of SYD985

The following table summarizes the in vitro potency of SYD985 against a panel of human cancer cell lines with varying levels of HER2 expression.

| Cell Line | Cancer Type | HER2 Expression | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |

| SK-BR-3 | Breast Cancer | High (3+) | 10-20 | 10-20 |

| NCI-N87 | Gastric Cancer | High (3+) | 2-5 | 2-5 |

| KPL-4 | Breast Cancer | High (3+) | ~10 | ~20 |

| HCC1954 | Breast Cancer | High (3+) | ~30 | ~100 |

| JIMT-1 | Breast Cancer | Moderate (2+) | ~30 | >1000 |

| MDA-MB-453 | Breast Cancer | Moderate (2+) | ~100 | >1000 |

| MDA-MB-175 | Breast Cancer | Low (1+) | ~100 | >1000 |

| MCF-7 | Breast Cancer | Low (1+) | ~300 | >1000 |

Data adapted from preclinical studies of SYD985. T-DM1 (ado-trastuzumab emtansine) is another HER2-targeting ADC used as a comparator.

In Vivo Antitumor Activity of SYD985

The table below presents a summary of the in vivo efficacy of SYD985 in patient-derived xenograft (PDX) models of breast cancer with different HER2 expression levels.

| PDX Model | HER2 Status | SYD985 Treatment | Outcome | T-DM1 Treatment | Outcome |

| MAXF 1162 | 3+ | Single dose | Tumor regression | Single dose | Tumor growth inhibition |

| HBCx-34 | 2+ (FISH-) | Single dose | Complete tumor regression | Single dose | No significant activity |

| ST313 | 1+ (FISH-) | Single dose | Potent antitumor activity | Single dose | No significant activity |

Data adapted from preclinical studies of SYD985.

Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol outlines the steps for conjugating the maleimide-containing drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in a reaction buffer.

-

Add a 2-3 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Remove the excess TCEP by buffer exchange using a desalting column.

-

-

Drug-Linker Conjugation:

-

Dissolve the this compound in DMSO to prepare a stock solution.

-

Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess.

-

Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide (B117702) groups.

-

Incubate for an additional 20 minutes.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography.

-

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method for evaluating the cytotoxic activity of the ADC against cancer cell lines.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

ADC of interest

-

Control antibody

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

-

Remove the existing medium from the cells and add the diluted ADC or control solutions.

-

Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Assessment:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

-

Visualizations

Caption: Molecular structure of this compound conjugated to an antibody.

Caption: Signaling pathway of an ADC utilizing the this compound system.

Caption: Experimental workflow for the synthesis and in vitro evaluation of the ADC.

References

- 1. US10092659B2 - Duocarmycin ADCs for use in treatment of endometrial cancer - Google Patents [patents.google.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. WO2020157662A1 - Duocarmycin analogues - Google Patents [patents.google.com]

- 4. WO2017009255A1 - Compositions comprising antibody-duocarmycin drug conjugates - Google Patents [patents.google.com]

The Strategic Imperative of PEG4 Linkers in Enhancing Antibody-Drug Conjugate Performance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the success of these complex biotherapeutics is the linker, a critical component that dictates the stability, solubility, pharmacokinetic profile, and ultimately, the therapeutic index of the ADC. Among the diverse array of linker technologies, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the PEG4 moiety, has emerged as a cornerstone in modern ADC design. This technical guide provides a comprehensive exploration of the multifaceted functions of the PEG4 linker, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in the rational design of next-generation ADCs.

Core Functions and Physicochemical Impact of the PEG4 Linker

The incorporation of a PEG4 linker into an ADC construct addresses several critical challenges inherent in conjugating hydrophobic payloads to large antibody scaffolds. The primary functions of the PEG4 linker are rooted in its unique physicochemical properties.

1.1. Enhanced Hydrophilicity and Solubility:

Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation when conjugated to an antibody, compromising both safety and efficacy. The PEG4 linker, with its four repeating ethylene (B1197577) glycol units, is inherently hydrophilic. This property imparts a "hydrophilic shield" around the payload, increasing the overall solubility of the ADC in aqueous environments and mitigating the propensity for aggregation.[1][2] This enhanced solubility is crucial for manufacturability, formulation stability, and in vivo performance.[3]

1.2. Steric Hindrance and Reduced Aggregation:

The flexible and dynamic nature of the PEG4 chain provides steric hindrance, creating physical separation between adjacent drug molecules on the antibody surface and between different ADC molecules in solution.[1] This steric shield minimizes hydrophobic interactions that drive aggregation, a particularly important consideration when aiming for higher drug-to-antibody ratios (DARs).[4]

1.3. Improved Pharmacokinetics:

By increasing hydrophilicity and reducing aggregation, PEG4 linkers significantly improve the pharmacokinetic (PK) profile of an ADC.[1] Less aggregated ADCs are less susceptible to rapid clearance from circulation by the reticuloendothelial system, leading to a longer plasma half-life and consequently, increased tumor exposure.[4][5] The PEG chain forms a hydration shell around the ADC, which can also shield it from non-specific clearance mechanisms.[3][5]

1.4. Enabling Higher Drug-to-Antibody Ratios (DAR):

A critical parameter in ADC design is the DAR, which directly influences therapeutic efficacy.[4] However, increasing the number of hydrophobic payloads can exacerbate aggregation issues. The solubilizing effect of the PEG4 linker allows for the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation, thereby enabling the development of more potent ADCs.[2][3]

Quantitative Impact of PEG Linkers on ADC Properties

While specific quantitative data can be proprietary and dependent on the specific antibody, payload, and conjugation chemistry, general trends highlight the benefits of PEGylation. The following tables summarize the typical effects observed with the incorporation of PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Data adapted from Burke et al., 2017.[5] This data illustrates that increasing PEG length generally decreases systemic clearance, with a significant improvement observed with the inclusion of a PEG4 linker compared to no PEG or a shorter PEG2 linker. |

Table 2: Comparative in vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

| Data adapted from Burke et al., 2017.[5] In this particular study with an anti-CD30 ADC, the inclusion of PEG linkers of varying lengths, including PEG4, did not significantly impact the in vitro potency, demonstrating that the benefits of PEGylation can be achieved without compromising cytotoxicity. However, it is important to note that the effect of PEG length on cytotoxicity can be context-dependent.[5] In some cases, longer PEG chains have been associated with a reduction in in vitro cytotoxicity.[6][7] |

Experimental Protocols for Characterization of PEG4-Linked ADCs

The robust characterization of ADCs is paramount for ensuring their quality, safety, and efficacy. The following are detailed methodologies for key experiments.

3.1. Protocol for ADC Conjugation via Cysteine Residues with a PEG4-Maleimide Linker

This protocol describes a common method for conjugating a maleimide-functionalized PEG4-drug linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

PEG4-maleimide-drug linker solution in a compatible solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[5]

-

Conjugation Reaction: Add the PEG4-maleimide-drug linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction mixture at room temperature for 1-2 hours.

-

Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

-

Purification: Purify the resulting ADC from unreacted linker, payload, and reducing agent using SEC.[5]

-

Characterization:

3.2. Protocol for Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[4]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[4]

-

ADC sample

Procedure:

-

System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[4]

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period to elute the different DAR species.

-

Data Acquisition: Monitor the eluent at 280 nm using a UV detector.

-

Data Analysis:

-

Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).

-

Calculate the weighted average DAR by summing the product of the percentage of each peak area and its corresponding DAR value, then dividing by 100.

-

3.3. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Target cancer cell line

-

Complete growth medium

-

ADC solution

-

Control articles (unconjugated antibody, free cytotoxic payload)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium and add them to the respective wells.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

4.1. Signaling Pathway: ADC Internalization and Payload Release

Caption: ADC internalization and payload release pathway.

4.2. Experimental Workflow: ADC Development and Characterization

References

- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 2. waters.com [waters.com]

- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Maleimide Conjugation Chemistry for Antibodies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide (B117702) conjugation chemistry, a cornerstone technique for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for critical parameters, and illustrate key processes with clear diagrams.

Core Principles of Maleimide Conjugation Chemistry

Maleimide-based bioconjugation is a widely adopted strategy for covalently linking molecules to proteins, particularly antibodies.[][2] The foundation of this technique lies in the reaction between a maleimide functional group and a thiol (sulfhydryl) group, typically from a cysteine residue on the antibody.[2][3]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[2] This results in the formation of a stable, covalent thioether bond.[2][3] This high selectivity for thiols, especially within a specific pH range, makes it an ideal method for the precise modification of biomolecules.[2][]

Several factors influence the efficiency and specificity of the maleimide-thiol reaction:

-

pH: The optimal pH range for this reaction is between 6.5 and 7.5.[3][] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate anion form, while minimizing side reactions with other nucleophilic amino acid residues like lysine.[] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][]

-

Stoichiometry: The molar ratio of the maleimide reagent to the antibody's thiol groups is a critical parameter. An excess of the maleimide reagent is typically used to drive the reaction to completion.[5]

-

Temperature and Time: The reaction can be carried out at room temperature for a few hours or at 4°C overnight.[6] The optimal conditions depend on the specific antibody and maleimide reagent used.

-

Presence of Reducing Agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) must be removed before the conjugation step, as they will compete with the antibody's thiols for reaction with the maleimide.[7] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not contain a thiol group and does not need to be removed.[6][7]

A significant application of this chemistry is in the creation of Antibody-Drug Conjugates (ADCs).[2][3] In this context, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[2] This targeted delivery system enhances the therapeutic window of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.[3]

Key Chemical Reactions and Potential Side Reactions

The primary reaction in maleimide conjugation is the formation of a stable thiosuccinimide linkage. However, two competing side reactions can occur in a physiological environment: hydrolysis of the maleimide ring and the retro-Michael reaction.[8][9]

Thiol-Maleimide Michael Addition

The desired reaction involves the nucleophilic attack of a thiol group on the maleimide double bond, forming a stable thioether linkage.[3]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which opens the ring to form a maleamic acid derivative.[][10] This hydrolyzed form is unreactive towards thiols, meaning that pre-conjugation hydrolysis of the maleimide reagent will reduce conjugation efficiency.[] However, post-conjugation hydrolysis of the thiosuccinimide ring can be beneficial, as the resulting ring-opened structure is more stable and resistant to the retro-Michael reaction.[8][9]

Retro-Michael Reaction

The thioether bond formed can undergo a retro-Michael reaction, which is a reversal of the initial conjugation.[8][11] This leads to deconjugation of the drug-linker from the antibody.[8] The released maleimide-drug can then potentially react with other thiols in circulation, such as albumin, leading to off-target toxicity.[11][12]

Caption: Competing hydrolysis and retro-Michael reactions of the thiosuccinimide linkage.

To address the instability of the thiosuccinimide linkage, "self-hydrolyzing" maleimides have been developed. These incorporate functionalities that promote rapid hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable final product and improved in vivo performance.[8][9]

Experimental Protocols

This section provides detailed methodologies for the key steps in maleimide conjugation of antibodies.

Antibody Preparation and Disulfide Bond Reduction

Objective: To generate free thiol groups on the antibody for conjugation by reducing interchain disulfide bonds.

Materials:

-

IgG antibody

-

Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[5]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride[6]

-

Sephadex G-25 column or ultrafiltration vials for buffer exchange[6]

Procedure:

-

Prepare the antibody solution at a concentration of 7.5-15 mg/mL (50-100 µM for IgG) in degassed PBS.[6]

-

To reduce the disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the antibody solution.[6]

-

Incubate the reaction mixture for 20-30 minutes at room temperature.

-

If a thiol-containing reducing agent like DTT was used, it must be removed by buffer exchange using a Sephadex G-25 column or ultrafiltration.[7] TCEP does not require removal.[6][7]

Preparation of Maleimide Reagent Stock Solution

Objective: To prepare a fresh, active solution of the maleimide-functionalized molecule (e.g., drug-linker, fluorescent dye).

Materials:

-

Maleimide-functionalized reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]

Procedure:

-

Allow the vial of the maleimide reagent to warm to room temperature.[6]

-

Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[5]

-

Vortex the solution briefly to ensure it is fully dissolved.[5]

-

This stock solution should be prepared fresh and used immediately.[5] Unused solution can be stored at -20°C for up to one month, protected from light.[5]

Antibody-Maleimide Conjugation Reaction

Objective: To covalently link the maleimide reagent to the reduced antibody.

Materials:

-

Reduced antibody solution from section 3.1

-

Maleimide reagent stock solution from section 3.2

Procedure:

-

While gently stirring or vortexing the reduced antibody solution, add the maleimide stock solution to achieve a final molar ratio of 10-20 moles of maleimide reagent per mole of antibody.[5][6]

-

Protect the reaction mixture from light.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[6]

Purification of the Antibody Conjugate

Objective: To remove unreacted maleimide reagent and other small molecules from the conjugated antibody.

Materials:

-

Sephadex G-25 column or appropriate size-exclusion chromatography (SEC) column[6]

-

PBS, pH 7.2-7.4

Procedure:

-

Equilibrate the Sephadex G-25 or SEC column with PBS.

-

Apply the conjugation reaction mixture to the column.

-

Elute the antibody conjugate with PBS. The larger antibody conjugate will elute first, while the smaller, unreacted maleimide reagent will be retained longer.

-

Collect the fractions containing the purified antibody conjugate.

Characterization of the Antibody Conjugate

Objective: To determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the conjugate.

Methods:

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate antibody species with different numbers of conjugated drugs, providing a distribution of the DAR.[13]

-

Mass Spectrometry (MS): MS can be used to determine the precise mass of the conjugate and confirm the DAR.

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final conjugate product.[14]

Caption: A typical experimental workflow for antibody-maleimide conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to maleimide conjugation chemistry.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value/Range | Reference(s) |

| pH | 6.5 - 7.5 | [3][] |

| Temperature | Room Temperature or 4°C | [6] |

| Reaction Time | 2 hours (RT) or overnight (4°C) | [6] |

| Maleimide:Antibody Molar Ratio | 10:1 to 20:1 | [5][6] |

| Antibody Concentration | 7.5 - 15 mg/mL (50-100 µM) | [6] |

Table 2: Stability of Maleimide and Thiosuccinimide Linkages

| Condition | Observation | Reference(s) |

| Maleimide in aqueous buffer (pH > 7.5) | Increased rate of hydrolysis to inactive maleamic acid. | [][7] |

| Thiosuccinimide linkage in plasma | Susceptible to retro-Michael reaction, leading to deconjugation. | [8][12] |

| Hydrolyzed thiosuccinimide linkage | Resistant to retro-Michael reaction, more stable conjugate. | [8][9] |

| N-aryl vs. N-alkyl maleimides | N-aryl maleimides react faster with thiols and their thiosuccinimide adducts hydrolyze faster. | [15][16] |

| ADC with maleamic methyl ester linker | Showed significantly improved stability compared to conventional maleimide-based ADCs. | [17] |

Storage and Handling of Conjugated Antibodies

Proper storage is crucial to maintain the stability and activity of the final antibody conjugate.

-

Short-term storage: The purified conjugate can be stored at 2-8°C in the dark for up to one week.[5]

-

Long-term storage: For longer periods, it is recommended to add a stabilizer such as 5-10 mg/mL bovine serum albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide.[5][6] Alternatively, adding glycerol (B35011) to a final concentration of 50% allows for storage at -20°C for a year or more.[6]

Conclusion

Maleimide conjugation chemistry is a powerful and versatile tool for the creation of antibody-drug conjugates and other functionalized antibodies. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and comprehensive characterization of the final product are essential for the successful development of these complex biomolecules. As research in this field continues, novel maleimide-based linkers with enhanced stability are being developed, further improving the therapeutic potential of antibody-based therapies.[8][18]

References

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biotium.com [biotium.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. technosaurus.co.jp [technosaurus.co.jp]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Alkylation Mechanism of Duocarmycin DM

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duocarmycin DM, a potent synthetic analogue of the natural product duocarmycin, is a DNA alkylating agent with remarkable cytotoxicity against a broad spectrum of cancer cell lines. Its mechanism of action involves a highly specific, multi-step process initiated by sequence-selective binding to the minor groove of DNA. This binding event catalyzes a conformational change in the duocarmycin DM molecule, activating its spirocyclopropylcyclohexadienone warhead for nucleophilic attack by the N3 atom of adenine (B156593) bases, preferentially within AT-rich sequences. The resulting covalent adduct distorts the DNA helix, leading to the activation of cellular DNA damage response pathways, cell cycle arrest, and ultimately, apoptotic cell death. This guide provides a comprehensive technical overview of the DNA alkylation mechanism of duocarmycin DM, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key molecular and cellular events.

The Core Mechanism: DNA Alkylation

The DNA alkylation mechanism of duocarmycin DM is a sophisticated process that can be dissected into three key phases:

-

Minor Groove Binding and Sequence Recognition: Duocarmycin DM possesses a characteristic curved indole (B1671886) structure that allows it to bind snugly within the minor groove of duplex DNA.[1][2] This interaction is highly sequence-selective, with a strong preference for AT-rich regions of DNA.[3][4] The trimethoxyindole portion of the molecule is primarily responsible for this DNA binding specificity.[5]

-

Conformational Activation: Upon binding to the minor groove, the DNA itself acts as a catalyst, inducing a conformational change in the duocarmycin DM molecule. This "shape-dependent catalysis" disrupts the stabilizing vinylogous amide conjugation of the alkylating subunit.[6][7]

-

Nucleophilic Attack and Adduct Formation: The conformational change activates the spirocyclopropylcyclohexadienone "warhead," rendering the least substituted carbon of the cyclopropane (B1198618) ring highly electrophilic. This prompts a nucleophilic attack from the N3 position of an adenine base within the DNA minor groove, leading to the formation of a stable, covalent adduct.[3][7] This alkylation is essentially irreversible under physiological conditions and causes significant distortion of the DNA helix.[3]

Figure 1: The core mechanism of DNA alkylation by Duocarmycin DM.

Quantitative Data on Duocarmycin Activity

The potent cytotoxic activity of duocarmycin DM and its analogues is reflected in their low picomolar to nanomolar IC50 values across a wide range of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (pM) |

| Duocarmycin DM | HT-29 | Colon Carcinoma | 22[2][3] |

| CL1-5 | Lung Adenocarcinoma | 13.8[2][3] | |

| Caski | Cervical Carcinoma | 3.87[2][3] | |

| EJ | Bladder Carcinoma | 15.4[2][3] | |

| LS174T | Colon Carcinoma | 7.31[2][3] | |

| Duocarmycin SA | L1210 | Murine Leukemia | ~8[5] |

| 10a (analogue) | Murine Leukemia | 37[5][8] | |

| 10d (analogue) | Murine Leukemia | 35,000[8] | |

| 10e (analogue) | Murine Leukemia | 370,000[8] |

Note on DNA Binding Affinity (Kd): While the irreversible nature of the covalent bond formation makes precise determination of the equilibrium dissociation constant (Kd) for the initial non-covalent binding challenging, techniques like the fluorescent intercalator displacement (FID) assay have been employed to demonstrate the high affinity of duocarmycins for their target DNA sequences.[5] These studies show a correlation between hydrophobicity and DNA binding, which in turn influences the alkylation efficiency and cytotoxic potency.[8]

Cellular Consequences of DNA Alkylation

The formation of duocarmycin-DNA adducts triggers a cascade of cellular events, culminating in cell death.

DNA Damage Response and Cell Cycle Arrest

The distortion of the DNA helix by duocarmycin adducts is recognized by the cell's DNA damage response (DDR) machinery. This primarily activates the ATR (Ataxia Telangiectasia and Rad3-related) - Chk1 (Checkpoint kinase 1) signaling pathway.[3] ATR, a key sensor of single-stranded DNA and replication stress, phosphorylates and activates Chk1.[9] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent G2/M cell cycle arrest, providing the cell with time to repair the DNA damage.[10]

Figure 2: Duocarmycin DM-induced ATR-Chk1 signaling pathway leading to cell cycle arrest.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Duocarmycin-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases. The process is initiated by the activation of initiator caspases, such as caspase-9, which then cleave and activate executioner caspaces, like caspase-3.[11][12] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[10]

Figure 3: Duocarmycin DM-induced intrinsic apoptosis pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the DNA alkylation mechanism and cellular effects of duocarmycin DM.

DNase I Footprinting Assay for DNA Binding Sequence Specificity

This assay identifies the specific DNA sequences where duocarmycin DM binds and protects the DNA from cleavage by DNase I.

Materials:

-

Plasmid DNA containing the sequence of interest.

-

Restriction enzymes.

-

T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP.

-

DNase I (RNase-free).

-

Duocarmycin DM.

-

2X Footprinting Buffer (100 mM KCl, 20 mM MgCl₂, 40 mM Tris pH 8.0, 0.2 mM EDTA).

-

Stop Solution (0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA).

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Ethanol (B145695) (100% and 70%).

-

Sequencing Gel (6-8% polyacrylamide, 7M Urea).

-

Formamide Loading Dye.

Procedure:

-

Probe Preparation: a. Digest plasmid DNA with a suitable restriction enzyme to generate a fragment containing the target sequence. b. Dephosphorylate the 5' ends with calf intestinal phosphatase. c. End-label the DNA fragment with [γ-³²P]ATP using T4 PNK. d. Purify the labeled probe using a spin column.

-

Binding Reaction: a. In a microcentrifuge tube, mix the radiolabeled DNA probe (10,000-20,000 cpm) with varying concentrations of duocarmycin DM in 1X Footprinting Buffer. b. Include a no-drug control. c. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

DNase I Digestion: a. Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I must be determined empirically to achieve on average one cut per DNA molecule. b. Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature. c. Stop the reaction by adding an excess of Stop Solution.

-

DNA Purification and Analysis: a. Extract the DNA with phenol:chloroform and precipitate with ethanol. b. Wash the DNA pellet with 70% ethanol and air dry. c. Resuspend the pellet in Formamide Loading Dye. d. Denature the samples by heating at 90°C for 5 minutes and then place on ice. e. Load the samples onto a sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment. f. After electrophoresis, dry the gel and expose it to X-ray film or a phosphorimager screen. g. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing duocarmycin DM compared to the control lane.

Figure 4: Experimental workflow for DNase I footprinting.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and untreated cells.

-

Low melting point agarose (B213101).

-

Normal melting point agarose.

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).

-

Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Neutralization Buffer (0.4 M Tris, pH 7.5).

-

DNA stain (e.g., SYBR Green or propidium (B1200493) iodide).

-

Microscope slides.

Procedure:

-

Cell Preparation and Embedding: a. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. b. Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio. c. Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal melting point agarose. d. Cover with a coverslip and allow the agarose to solidify on a cold plate.

-

Cell Lysis: a. Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

-

Alkaline Unwinding and Electrophoresis: a. Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. b. Allow the DNA to unwind for 20-40 minutes in the dark. c. Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: a. Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times. b. Stain the slides with a suitable DNA stain.

-

Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Quantify the extent of DNA damage using specialized software to measure parameters such as tail length, tail intensity, and tail moment.

Western Blot Analysis of Caspase Activation and Chk1 Phosphorylation

Western blotting is used to detect the cleavage of caspases (a hallmark of apoptosis) and the phosphorylation of Chk1 (an indicator of ATR activation).

Materials:

-

Treated and untreated cell lysates.

-

Protein assay reagent (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Extraction and Quantification: a. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane in Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Detect the signal using an imaging system. c. Analyze the band intensities to determine the levels of cleaved caspases and phosphorylated Chk1 relative to total protein and the loading control.

Conclusion

Duocarmycin DM represents a class of highly potent DNA alkylating agents with a sophisticated mechanism of action that leverages the structure of its DNA target for activation. Its sequence-selective binding to the minor groove, followed by a DNA-catalyzed activation and subsequent alkylation of adenine, leads to significant DNA damage. This damage, in turn, activates robust cellular responses, including cell cycle arrest and apoptosis, which are central to its anticancer activity. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation duocarmycin-based therapeutics, including antibody-drug conjugates, with improved efficacy and tumor selectivity.

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Are the Duocarmycin and CC-1065 DNA Alkylation Reactions Acid-Catalyzed? Solvolysis pH-Rate Profiles Suggest They Are Not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to MA-PEG4-VC-PAB-DMEA-duocarmycin DM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for the antibody-drug conjugate (ADC) linker-payload, MA-PEG4-VC-PAB-DMEA-duocarmycin DM. This advanced therapeutic component is designed for targeted cancer therapy, combining a potent cytotoxic agent with a sophisticated linker system to ensure specific delivery to tumor cells.

Core Chemical Properties

This compound is a complex molecule comprising several key functional units designed to facilitate its role in an antibody-drug conjugate. It is a drug-linker conjugate where the potent DNA minor-groove alkylator, Duocarmycin DM, is attached to a linker system.[1][]

Summary of Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C68H89ClN12O17 | [3][4] |

| Molecular Weight | 1381.96 g/mol | [3][4] |

| Appearance | White to Off-white Solid | [] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

| Alternative Form | TFA Salt: C70H90ClF3N12O19 (MW: 1495.98 g/mol ) | [5][6] |

Component Breakdown:

-

MA (Maleimide): A thiol-reactive group that enables the covalent conjugation of the linker-drug to cysteine residues on a monoclonal antibody.[]

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic properties.[]

-

VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][7]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the VC linker, spontaneously releases the active payload.[]

-

DMEA (Dimethylethylamine): A component that further enhances the solubility of the drug-linker conjugate.[]

-

Duocarmycin DM: A highly potent synthetic analogue of the natural product duocarmycin, which acts as a DNA alkylating agent, leading to cancer cell death.[4][8]

Mechanism of Action: From ADC to DNA Alkylation

The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of the conjugate to cancer cells, followed by a cascade of intracellular events leading to cell death.

Signaling Pathway of Duocarmycin-induced Apoptosis

The following diagram illustrates the mechanism of action upon internalization of the ADC.

Caption: Intracellular pathway of a duocarmycin-based ADC leading to apoptosis.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis.[7][9] The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the valine-citrulline linker.[][7] This cleavage initiates the self-immolation of the PAB spacer, which in turn releases the highly potent duocarmycin DM payload into the cytoplasm.[]

Duocarmycin DM then translocates to the nucleus, where it binds to the minor groove of DNA.[9][10] It subsequently alkylates the N3 position of adenine, causing a distortion of the DNA helix.[9][10] This DNA damage disrupts critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[9]

Experimental Protocols for Characterization

The successful development of an ADC relies on rigorous analytical characterization to ensure its quality, efficacy, and safety. The following sections outline the general experimental workflows and protocols for the analysis of ADCs containing this compound.

Experimental Workflow for ADC Development and Evaluation

The diagram below provides a high-level overview of the typical workflow for the development and evaluation of an antibody-drug conjugate.

Caption: A high-level overview of the ADC development and evaluation process.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-UV)**

Principle: HIC separates molecules based on their hydrophobicity. In cysteine-linked ADCs, the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. This allows for the separation of antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted average of the peak areas.[11][12]

General Protocol:

-

Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in a high-salt mobile phase (e.g., Mobile Phase A).

-

Chromatographic System: Use a biocompatible HPLC system with a UV detector.

-

Column: A HIC column (e.g., Butyl-NPR) is typically used.

-

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.

-

Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7, with a small percentage of an organic modifier like isopropanol (B130326) (e.g., 20%).

-

-

Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the different DAR species.

-

Detection: Monitor the absorbance at 280 nm.

-

Data Analysis: Integrate the peaks corresponding to each DAR species. Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of species * Number of drugs in species) / 100[13]

Mass Spectrometry-Based Analysis (RPLC-MS and MALDI-TOF-MS)

Principle: Mass spectrometry (MS) is a powerful technique for confirming the identity and determining the molecular weight of the ADC and its subunits. This information can be used to verify successful conjugation and calculate the DAR.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS):

This technique is often used to analyze the reduced subunits of the ADC (light chain and heavy chain).

General Protocol:

-

Sample Preparation:

-

Reduce the ADC (e.g., with DTT) to separate the light and heavy chains.

-

The sample is then desalted.

-

-

Chromatographic System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A reversed-phase column suitable for proteins (e.g., C4).

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

-

-

Gradient: Run a gradient from low to high percentage of Mobile Phase B to elute the light and heavy chains with different drug loads.

-

Mass Spectrometry: Acquire mass spectra in a positive ion mode.

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different light and heavy chain species. The number of conjugated drugs on each chain can be determined from the mass shift compared to the unconjugated chains. The average DAR can then be calculated.[10][14]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS):

MALDI-TOF-MS provides a rapid method for determining the molecular weight of the intact ADC or its subunits.

General Protocol:

-

Sample Preparation:

-

The ADC sample (intact or reduced) is mixed with a suitable matrix solution (e.g., sinapinic acid).

-

-

Spotting: The mixture is spotted onto a MALDI target plate and allowed to dry.

-

Mass Spectrometry: The sample is analyzed using a MALDI-TOF mass spectrometer.

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the different DAR species. The average DAR can be calculated from the mass shift of the centroid of the ADC peak distribution compared to the unconjugated antibody.[15][16]

In Vitro Linker Cleavage Assay (Cathepsin B)

Principle: This assay evaluates the stability of the VC linker and its susceptibility to cleavage by the lysosomal protease cathepsin B.

General Protocol:

-

Reagents:

-

ADC sample.

-

Recombinant human cathepsin B.

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT).

-

Quenching solution (e.g., acetonitrile with an internal standard).

-

-

Assay Procedure:

-

Incubate the ADC with activated cathepsin B at 37°C.

-

At various time points, take aliquots of the reaction and quench the enzymatic reaction.

-

Analyze the samples by LC-MS to quantify the amount of released payload (duocarmycin DM).

-

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics. A control experiment without the enzyme should be performed to assess the linker's stability in the assay buffer.[17][18][19]

Cytotoxicity of the Payload: Duocarmycin DM

While specific IC50 values for the complete this compound conjugate are not publicly available, the cytotoxic potency of the payload, Duocarmycin DM, has been reported against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HT-29 | Colon Cancer | 22 | [8] |

| CL1-5 | Lung Cancer | 13.8 | [8] |

| Caski | Cervical Cancer | 3.87 | [8] |

| EJ | Bladder Cancer | 15.4 | [8] |

| LS174T | Colon Cancer | 7.31 | [8] |

These picomolar IC50 values highlight the extreme potency of Duocarmycin DM, making it a suitable payload for targeted delivery via an ADC.

Conclusion

This compound is a sophisticated and highly potent component for the development of next-generation antibody-drug conjugates. Its multi-component linker is designed for enhanced solubility, stability, and specific, enzyme-mediated release of the duocarmycin DM payload within the tumor microenvironment. The mechanism of action, involving targeted delivery and subsequent DNA alkylation, offers a powerful strategy for cancer therapy. The analytical methods outlined in this guide provide a framework for the essential characterization of ADCs utilizing this advanced linker-payload system, ensuring the development of safe and effective cancer therapeutics. Further research and public dissemination of quantitative data will be invaluable to the scientific community for the continued advancement of ADC technology.

References

- 1. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. Duocarmycin DM, 1116745-06-2 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MA-PEG4-VC-PAB-DMEA-Doxorubicin - Immunomart [immunomart.com]

- 12. cenmed.com [cenmed.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

An In-depth Technical Guide to the Intracellular Cleavage of Valine-Citrulline Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular cleavage of valine-citrulline (Val-Cit) linkers, a critical mechanism for the targeted release of therapeutic payloads from antibody-drug conjugates (ADCs). We will delve into the enzymatic machinery responsible for this cleavage, the chemical intricacies of the process, quantitative data on linker performance, and detailed experimental protocols for assessing linker stability and cleavage.

The Core Mechanism: Lysosomal Proteases and the Val-Cit-PABC System

The Val-Cit linker is a dipeptide-based system designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the lysosomal compartment of target cells. This targeted release is paramount for maximizing the therapeutic window of ADCs, ensuring potent cytotoxicity at the tumor site while minimizing off-target effects.

The most commonly employed configuration is the Val-Cit-PABC linker, which consists of the valine-citrulline dipeptide, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the cytotoxic payload. The cleavage of this linker is a multi-step process that begins after the ADC is internalized by the target cell.

The Role of Cathepsins

While initially attributed solely to Cathepsin B, it is now understood that a broader range of lysosomal cysteine proteases can cleave the Val-Cit linker.[1][2] These include:

-

Cathepsin B: A highly expressed lysosomal protease in many tumor types, making it a primary target for Val-Cit linker cleavage.[2][3]

-

Cathepsin S, L, and F: These cathepsins have also been shown to contribute to the cleavage of Val-Cit linkers, providing a degree of redundancy to the system.[1][2]

The Val-Cit dipeptide sequence is recognized as a substrate by these proteases, with the amide bond between citrulline and the PABC spacer being the primary site of hydrolysis.[3][4]

The PABC Self-Immolative Spacer

The PABC spacer is a critical component of the linker system, serving two main purposes:

-

Facilitating Enzymatic Cleavage: The PABC moiety provides a stable attachment point for the payload and is designed to not sterically hinder the approach of the lysosomal proteases to the Val-Cit dipeptide.[5]

-

Traceless Release of the Payload: Upon cleavage of the amide bond between citrulline and the PABC spacer, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[3][5] This "self-immolation" releases the unmodified, fully active cytotoxic payload, carbon dioxide, and an aromatic remnant.[3]

Quantitative Data on Linker Performance

The efficiency of Val-Cit linker cleavage and the stability of the ADC in circulation are critical parameters that are extensively evaluated during ADC development. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma

| Linker Variant | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |

| Val-Cit-PABC | Human | 28 days | No significant degradation | [6] |

| Val-Cit-PABC | Mouse | 14 days | < 5% | [6] |

| Ser-Val-Cit-PABC | Mouse | 14 days | ~30% | [6] |

| Glu-Val-Cit-PABC | Mouse | 14 days | ~100% | [6] |

Note: The instability of the Val-Cit linker in mouse plasma is primarily due to the activity of the carboxylesterase Ces1C, which is not present in human plasma.[7][8]

Table 2: Cathepsin B-Mediated Cleavage of Different Linker Chemistries

| ADC Linker | Half-life (hours) | Reference |

| Val-Cit-PABC | 4.6 | [9] |

| Ser-Val-Cit-PABC | 5.4 | [9] |

| Glu-Val-Cit-PABC | 2.8 | [9] |

Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Linker | Cell Line | IC50 (pmol/L) | Reference |

| Val-Ala-PABC | HER2+ | 92 | [10] |

| Sulfatase-cleavable | HER2+ | 61 | [10] |

| Non-cleavable | HER2+ | 609 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the intracellular cleavage of Val-Cit linkers.

Lysosomal Isolation from Cultured Cells

This protocol describes the isolation of a crude lysosomal fraction from cultured cells for subsequent in vitro cleavage assays.

Materials:

-

Cultured cells (e.g., 2 x 10^7 cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysosome Isolation Buffer (commercial kits available, or a buffer containing sucrose, EDTA, and a buffering agent like HEPES)

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge

-

Ultracentrifuge (for higher purity)

Procedure:

-

Cell Harvesting: Pellet cultured cells by centrifugation at 600 x g for 10 minutes at 4°C. Discard the supernatant.

-

Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 600 x g for 10 minutes at 4°C. Repeat this wash step.

-

Homogenization: Resuspend the washed cell pellet in 1 mL of ice-cold Lysosome Isolation Buffer. Homogenize the cells using a pre-cooled Dounce homogenizer with 20-30 strokes on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet a crude lysosomal and mitochondrial fraction.

-

-

Lysosome Enrichment (Optional): For higher purity, the crude lysosomal fraction can be further purified using density gradient centrifugation.[1]

In Vitro ADC Cleavage Assay with Purified Cathepsin B

This protocol outlines a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.

Materials:

-

ADC with a Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the Assay Buffer for 15 minutes at 37°C to ensure full activity.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1 µM) with the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B (e.g., final concentration of 20 nM).

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

Fluorogenic Substrate Cleavage Assay for Cathepsin B Activity

This is a high-throughput method to assess the activity of Cathepsin B, often used to screen for inhibitors or to characterize enzyme kinetics.

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a working solution of the fluorogenic substrate in the Assay Buffer.

-

Reaction Setup: Add the activated Cathepsin B solution to the wells of the 96-well microplate. Include a blank control with only Assay Buffer.

-

Initiate Reaction: Add the substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: ADC internalization, trafficking, and payload release pathway.

Caption: Enzymatic cleavage of the Val-Cit-PABC linker.

Caption: General experimental workflow for assessing linker cleavage.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Potent DNA Alkylator: An In-depth Technical Guide to the Biosynthesis and Origin of Duocarmycin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from strains of the bacterium Streptomyces.[1][2] Renowned for their unique DNA alkylating mechanism, these compounds have garnered significant interest in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the biosynthesis and origin of duocarmycin compounds. It delves into the genetic and enzymatic machinery responsible for constructing their complex architecture, details key experimental methodologies, and presents quantitative data to offer a deeper understanding for researchers in natural product biosynthesis, medicinal chemistry, and drug development.

Introduction: The Duocarmycins - A Profile of Potency

First discovered in the late 1980s, duocarmycins are natural products that exhibit cytotoxicity at picomolar concentrations.[3] Their biological activity stems from a characteristic spirocyclopropylcyclohexadienone moiety, which enables them to bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[4] This irreversible DNA alkylation disrupts cellular processes, leading to apoptosis.[5] The remarkable potency and unique mode of action of duocarmycins have made them a focal point of research for the development of targeted cancer therapies.

Origin of Duocarmycin Compounds

Duocarmycin compounds are secondary metabolites produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces.[1][2] These filamentous actinomycetes are prolific producers of a wide array of bioactive natural products, including many clinically important antibiotics and anticancer agents. The production of duocarmycins is a testament to the intricate and specialized metabolic capabilities of these microorganisms.

The Duocarmycin Biosynthetic Pathway: A Genetic and Enzymatic Perspective

The biosynthesis of duocarmycins is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). While the complete and fully characterized duocarmycin BGC from a producing Streptomyces strain is not extensively detailed in publicly available literature, the general principles of natural product biosynthesis in Streptomyces and precursor feeding studies allow for a putative pathway to be outlined. The biosynthesis of the duocarmycin core is believed to involve a series of enzymatic reactions that assemble and modify precursor molecules derived from primary metabolism.

The proposed biosynthetic pathway can be conceptually divided into several key stages:

-

Formation of the Tryptophan-derived Moiety: The biosynthesis is thought to initiate from the amino acid L-tryptophan, which serves as a key building block for the indole (B1671886) portion of the duocarmycin structure.

-

Assembly of the Dihydroindole Moiety: A series of enzymatic modifications, likely involving oxidases, reductases, and tailoring enzymes, would construct the dihydroindole portion of the molecule.

-

Formation of the Spirocyclopropylcyclohexadienone Pharmacophore: The construction of the highly reactive spirocyclopropylcyclohexadienone warhead is a critical step. This likely involves a complex series of enzymatic reactions, including cyclization and oxidation steps, to form the strained cyclopropane (B1198618) ring. The precise enzymatic mechanism for the formation of this key structural feature is an area of active research in natural product biosynthesis.

-

Final Tailoring Steps: The final stages of the biosynthesis would involve tailoring enzymes that may add functional groups, such as hydroxyl or methoxy (B1213986) groups, to the duocarmycin scaffold, leading to the diversity of naturally occurring duocarmycin analogs.

Below is a conceptual diagram illustrating the key stages in the proposed duocarmycin biosynthetic pathway.

Quantitative Data on Duocarmycin Production

Quantitative data on the natural biosynthesis of duocarmycins is limited in the available literature. However, studies on the production of duocarmycin analogs through fermentation and synthetic biology approaches provide some insights into achievable yields.

| Parameter | Value | Reference |

| Cytotoxicity (IC50) | ||

| Duocarmycin SA vs. HeLa S3 cells | 10 pM | --INVALID-LINK-- |

| Duocarmycin A vs. L1210 cells | 30 pM | --INVALID-LINK-- |

| Production Titers | ||

| Heterologous expression of other Streptomyces BGCs | up to g/L scale | [General literature] |

Note: The table above provides examples of cytotoxicity data for naturally occurring duocarmycins. Production titers for natural duocarmycins are not widely reported and can vary significantly based on the producing strain and fermentation conditions. The provided titer for heterologous expression is a general reference for what can be achieved for other complex natural products from Streptomyces and is not specific to duocarmycins.

Key Experimental Protocols

The elucidation of the duocarmycin biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques that are standard in the field of natural product biosynthesis.

Identification and Cloning of the Duocarmycin Biosynthetic Gene Cluster

Objective: To isolate the complete BGC responsible for duocarmycin production from the genomic DNA of a producing Streptomyces strain.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a duocarmycin-producing Streptomyces strain.

-

Genomic Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a suitable vector (e.g., a cosmid or BAC) to generate a genomic library in E. coli.

-

Probe Design and Library Screening: A DNA probe is designed based on conserved sequences of genes known to be involved in similar biosynthetic pathways (e.g., tryptophan halogenases, non-ribosomal peptide synthetases, or polyketide synthases). The probe is labeled and used to screen the genomic library by colony hybridization.

-

Cosmid/BAC Sequencing and Bioinformatic Analysis: Positive clones are isolated, and the inserted DNA is sequenced. The sequence is then analyzed using bioinformatics tools like antiSMASH to identify the boundaries of the BGC and to predict the functions of the open reading frames (ORFs) within the cluster.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the genes within the duocarmycin BGC.

Methodology:

-

Gene Knockout: Specific genes within the BGC in the native producer are inactivated using targeted gene replacement techniques (e.g., PCR-targeting with a selectable marker). The resulting mutant is then fermented, and the metabolite profile is analyzed by LC-MS to observe the effect of the gene deletion on duocarmycin production.

-

Heterologous Expression: The entire BGC is cloned into an expression vector and introduced into a genetically tractable, heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of duocarmycins in the heterologous host confirms the identity of the BGC. Subsequently, individual genes or subsets of genes can be expressed to elucidate their specific roles in the biosynthetic pathway.

In Vitro Enzymatic Assays

Objective: To determine the specific function and catalytic mechanism of individual enzymes in the duocarmycin biosynthetic pathway.

Methodology:

-

Protein Expression and Purification: Individual genes from the BGC are cloned into an expression vector, and the corresponding enzymes are overexpressed in a suitable host (e.g., E. coli). The enzymes are then purified to homogeneity.

-

Enzymatic Reactions: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions.

-

Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, LC-MS, and NMR to identify the product of the enzymatic reaction, thereby confirming the function of the enzyme.